AmiC protein
Description
Properties
CAS No. |
142462-53-1 |
|---|---|
Molecular Formula |
C6H11NO2 |
Synonyms |
AmiC protein |
Origin of Product |
United States |
Molecular Genetics and Transcriptional Regulation of Amic Loci
Genomic Organization and Gene Locus of amiC
The amiC gene is typically found within or associated with operons responsible for amide metabolism, such as the aliphatic amidase operon. In Pseudomonas aeruginosa, the amidase operon includes genes such as amiE (encoding the amidase enzyme), amiR (encoding a transcription antitermination factor), amiC, amiB, amiS, amiY, and amiX. The gene order has been reported as amiEYCRX in some contexts, with amiC located between amiE and amiR ucl.ac.ukucl.ac.uk. In Mycobacterium smegmatis, the acetamidase operon contains amiE, amiA, amiD, and amiS, with amiC being divergently transcribed from amiE nih.govnih.gov. This genomic arrangement suggests a coordinated regulation of these genes involved in amide utilization.
Transcriptional Control Mechanisms Governing amiC Expression
The expression of amiC itself, and the regulatory role of the AmiC protein on other genes, are subject to fine-tuned transcriptional control.
Promoter Architecture and Regulatory Elements Upstream of amiC
In Pseudomonas aeruginosa, studies have identified potential RpoN-dependent promoter-like sequences (pN1 and pN2) located immediately upstream of the amiC gene. These sequences are thought to contribute to a weak constitutive promoter activity in this region, which would provide basal levels of amiC and amiR expression necessary for the induction system to function psu.edunih.gov. In Mycobacterium smegmatis, a promoter designated Pc drives the expression of amiC at a low, constitutive level. This is distinct from other promoters in the operon, such as P2 (upstream of amiD), which is strongly inducible by acetamide (B32628), and P1 (upstream of amiA), which is constitutive but highly inducible nih.govoup.com. The P3 promoter, located upstream of amiE, is described as weak and potentially allows for the transcription of a monocistronic amiE message nih.govoup.com. Regulatory regions upstream of amiC in M. smegmatis have also been shown to bind the this compound itself nih.govresearchgate.net.
Two-Component Signal Transduction Systems Regulating amiC (e.g., CpxR/CpxA)
In some bacterial species, including Salmonella and Escherichia coli, the expression of amiC is positively regulated by the CpxR/CpxA two-component system researchgate.netoup.comnih.govnih.govbiorxiv.org. The CpxRA system is known to respond to envelope stress oup.comresearchgate.nettandfonline.com. Specifically, phosphorylated CpxR can directly activate the transcription of amiA and amiC by binding to a "CpxR box" located in their promoter regions nih.gov. This suggests a role for AmiC, along with AmiA, in maintaining cell envelope integrity, as mutations in these genes can lead to increased outer membrane permeability oup.com.
Ligand-Regulated Transcription Antitermination via AmiC-AmiR Complex (e.g., in Pseudomonas aeruginosa)
In Pseudomonas aeruginosa, AmiC plays a crucial role in a ligand-regulated transcription antitermination mechanism controlling the amidase operon, in conjunction with the AmiR protein embopress.orgresearchgate.netnih.govpdbj.orgrcsb.orgucl.ac.uk. AmiC functions as the ligand-sensitive negative regulator, while AmiR is an RNA-binding positive regulator embopress.orgresearchgate.netpdbj.orgrcsb.org. In the absence of inducing amides, AmiC and AmiR form a complex, in which the antitermination activity of AmiR is silenced embopress.orgresearchgate.netpdbj.orgrcsb.org. Constitutive transcription of the amidase operon initiates but is prematurely terminated downstream of the promoter at a rho-independent terminator sequence psu.edunih.govembopress.orgnih.gov. Upon binding of an inducing amide, such as acetamide, AmiC undergoes a conformational change that leads to the disruption of the AmiC-AmiR complex or alters its stability embopress.orgnih.govnih.govnih.govresearchgate.net. The released AmiR can then interact with the nascent mRNA upstream of the terminator, preventing the formation of the stem-loop structure and allowing transcription to proceed through the entire operon psu.eduembopress.orgnih.govebi.ac.ukoup.comresearchgate.net. Butyramide (B146194), in contrast to acetamide, can act as a co-repressor, stabilizing the AmiC-AmiR complex and preventing induction embopress.orgucl.ac.uk. The crystal structure of the AmiC-AmiR complex has provided insights into the structural basis for the silencing of AmiR by AmiC and the mechanism of inducer-mediated disruption embopress.orgresearchgate.netpdbj.orgrcsb.org. AmiC is structurally homologous to periplasmic binding proteins and contains an amide binding site at the interface of its two domains embopress.orgnih.govnih.govoup.com.
Induction by Specific Amide Compounds (e.g., Acetamide)
A key feature of AmiC-mediated regulation is the induction of amidase operon expression by specific amide compounds. Acetamide is a well-characterized inducer in both Pseudomonas aeruginosa and Mycobacterium smegmatis nih.govpsu.eduoup.comembopress.orgoup.com. In P. aeruginosa, the binding of acetamide to AmiC is central to relieving the repression of AmiR activity embopress.orgresearchgate.netoup.comasm.org. Other short-chain aliphatic amides, such as butyramide, can also bind to AmiC but may act as anti-inducers or co-repressors, stabilizing the repressive AmiC-AmiR complex embopress.orgoup.comucl.ac.uk. The specificity of AmiC for different amides determines the induction profile of the operon embopress.orgoup.com. In M. smegmatis, acetamide and butyramide can induce the acetamidase operon, while sodium succinate (B1194679) acts as a suppressor nih.govresearchgate.net. AmiC in M. smegmatis is also described as an amide-binding protein that senses the inducer (acetamide) and modulates gene regulation nih.govresearchgate.net.
Genetic Approaches to Elucidate amiC Function
Genetic approaches have been instrumental in understanding the function of amiC and its role in gene regulation. Studies involving the construction of amiC deletion mutants have provided significant insights. In Pseudomonas aeruginosa, disruption of the amiC gene leads to constitutive amidase synthesis, confirming its role as a negative regulator of amidase expression ucl.ac.ukscilit.comnih.gov. Complementation studies with functional copies of amiC have restored the inducible phenotype ucl.ac.ukoup.comnih.gov. In Mycobacterium smegmatis, deletion mutants have shown that AmiC acts as a positive regulator of acetamidase expression, required for induction nih.govoup.com. Furthermore, genetic analyses have revealed interactions between AmiC and other regulatory proteins, such as AmiA in M. smegmatis, where AmiC interacts with and prevents the negative regulator AmiA from binding to the P2 promoter nih.govnih.govoup.comresearchgate.netresearchgate.net. Overexpression studies have also been used, showing that overexpression of AmiC can lead to the down-regulation of the negative regulator amiA and constitutive up-regulation of acetamidase expression in M. smegmatis nih.govresearchgate.netresearchgate.net. Site-directed mutagenesis has been employed to investigate the role of specific residues in AmiC, particularly in the amide binding site, and their impact on ligand specificity and regulatory function embopress.orgoup.com.
Targeted Gene Deletion and Complementation Studies of amiC
Targeted gene deletion and complementation studies have been instrumental in understanding the physiological role of AmiC.
In P. aeruginosa, disruption of the amiC gene by insertion and deletion leads to constitutive amidase synthesis, confirming its role as a negative regulator nih.gov. Complementation studies using a broad-host-range expression vector carrying amiC were shown to repress amidase expression in previously characterized constitutive mutants nih.gov.
In N. gonorrhoeae, mutation of the amiC gene, which encodes a putative peptidoglycan-degrading amidase, resulted in altered growth characteristics, including slowed exponential growth, increased turbidity, and increased colony opacity nih.govasm.org. Thin-section electron microscopy revealed that mutant cells failed to fully separate, forming clumps nih.govasm.org. Complementation of the amiC deletion mutant with the wild-type amiC gene restored wild-type growth characteristics and transparent colony morphology nih.govasm.org. Overexpression of amiC led to increased cell lysis, supporting its function as a gonococcal autolysin nih.govasm.org.
In M. smegmatis, an unmarked amiC deletion mutant strain showed no induction of acetamidase expression in the presence of acetamide oup.com. Complementation with a functional copy of amiC restored the ability of the cells to upregulate acetamidase in the presence of an inducer, indicating AmiC's role as a positive regulator of expression in this organism oup.com.
These studies, summarized in the table below, highlight the diverse roles of AmiC in different bacterial species, ranging from transcriptional regulation to cell division.
| Bacterial Species | AmiC Role in Regulation | Effect of amiC Deletion | Effect of amiC Complementation |
| Pseudomonas aeruginosa | Negative Regulator | Constitutive amidase synthesis | Repression of amidase expression in constitutive mutants |
| Neisseria gonorrhoeae | Peptidoglycan Amidase | Impaired cell separation, clump formation, altered growth | Restoration of wild-type growth and cell separation |
| Mycobacterium smegmatis | Positive Regulator | No induction of acetamidase expression by inducer | Restoration of inducible acetamidase expression |
Analysis of Constitutive and Inducible amiC Mutants
Analysis of amiC mutants with altered regulatory phenotypes has provided further insights into its mechanism of action.
In P. aeruginosa, constitutive amidase synthesis can arise from mutations affecting the regulatory components, including AmiC nih.gov. Constitutive mutants have lost the ability to turn off amidase expression in the absence of an inducer mit.edu. The DNA sequences of regulatory genes from constitutive mutants, such as PAC111, have been determined, and mutations within amiC have been identified ucl.ac.uk. These studies support the role of AmiC as a negative regulator whose disruption leads to constitutive expression.
Inducible mutants, such as the formamide-inducible P. aeruginosa strain PAC153, also provide valuable information embopress.orgucl.ac.uk. While PAC153 shows an altered response to formamide, sequencing of the amiR gene from this strain revealed a mutation in AmiR (Pro91→Ser), rather than in the amide-binding site of AmiC embopress.org. This suggests that mutations in interacting partners can also influence the inducible phenotype.
In M. smegmatis, AmiA mutants exhibit constitutively high-level expression of AmiE (acetamidase), indicating AmiA's role in negative regulation oup.com. Studies involving combinations of regulatory gene deletions, including amiC, amiA, and amiD, revealed complex interactions between these regulators oup.com. The deletion of all three regulatory genes resulted in high-level constitutive expression of acetamidase, suggesting that in the absence of regulation, there are strong promoters driving expression oup.com. Gel mobility shift assays in M. smegmatis have shown that this compound can inhibit AmiA from binding to the P2 promoter, and AmiC can bind to multiple regulatory regions, including promoters and operators researchgate.net. The binding of the inducer acetamide to AmiC appears to cause the dissociation of these complexes, positioning AmiC as the sensory protein for amides in this system researchgate.net.
These studies on constitutive and inducible mutants underscore the delicate balance of positive and negative regulation involving AmiC and its interacting partners in controlling amidase expression.
Structural Biology and Domain Architecture of Amic Protein
Overall Three-Dimensional Structure of AmiC Protein
The protein adopts a conformation where the N-terminal domain is positioned to anchor the enzyme to its substrate, while the C-terminal domain houses the enzymatic machinery. A notable feature of the crystallized structure is the presence of an auto-inhibitory α-helix within the catalytic domain that physically obstructs the active site, indicating a built-in regulatory mechanism. While the this compound from Pseudomonas aeruginosa, which is involved in transcription regulation, also has a two-domain structure, the cell division amidase from E. coli is the primary focus of this structural description.
Functional Domains of this compound
AmiC's functionality is modular, with specific roles assigned to its two primary structural domains. This architectural separation allows for precise localization and regulated activity, which is essential for its role in cell wall remodeling during cytokinesis.
Structure: The N-terminal domain of AmiC is known as the AMIN domain. Its structure was reported for the first time as part of the full-length AmiC crystal structure. It adopts an α-crystallin-like fold, characterized by a β-sandwich architecture composed of two symmetrical, four-stranded anti-parallel β-sheets. This domain is found in a variety of bacterial periplasmic proteins and is implicated in targeting these proteins to specific locations within the bacterial envelope.
Peptidoglycan Binding: The AMIN domain functions as a novel peptidoglycan-binding module. This interaction is crucial for anchoring the this compound to the cell wall, its substrate. The domain likely recognizes specific features of the peptidoglycan at the division septum, ensuring the enzyme is positioned correctly to perform its function.
Septal Targeting: A primary role of the AMIN domain is to direct AmiC to the division septum. This domain is both necessary and sufficient for the localization of AmiC to the septal ring during cell constriction. This targeted localization is a critical step in cell division, concentrating the enzyme's activity where it is needed to split the septal murein. The recruitment of AmiC to the septum is a late event in the assembly of the division machinery and is dependent on the presence of the essential cell division protein FtsN.
Amidase Activity: The C-terminal domain harbors the catalytic activity of the this compound. It belongs to the Amidase_3 family (Pfam: PF01520) of enzymes. Specifically, it functions as a zinc-dependent N-acetylmuramoyl-L-alanine amidase (EC 3.5.1.28). Its enzymatic action involves hydrolyzing the amide bond that links the N-acetylmuramic acid (MurNAc) sugar backbone of peptidoglycan to the L-alanine residue at the start of the peptide stem. This cleavage effectively removes the peptide cross-links, which is an essential step for the separation of daughter cells.
Active Site Configuration: The active site is configured around a catalytic zinc ion, a characteristic feature of this class of metalloamidases. In E. coli AmiC, functional studies have implicated several conserved residues as being critical for catalysis, including His196, His265, Glu211, and Glu373. In its inactive, or resting state, the active site is not accessible to its peptidoglycan substrate.
Structural Insights into this compound Regulation
The peptidoglycan-hydrolyzing activity of AmiC must be strictly controlled to prevent accidental cell lysis. The protein's structure reveals a sophisticated auto-inhibitory mechanism that keeps the enzyme in an inactive state until it receives a specific activation signal.
The regulation of AmiC activity is achieved through an intramolecular mechanism involving an auto-inhibitory α-helix located within the C-terminal catalytic domain. This inhibitory helix physically occupies the enzyme's active site, acting as a gate that prevents substrate binding. A key feature of this autoinhibition is a conserved glutamate (B1630785) residue on the blocking helix that coordinates directly with the active-site zinc ion, effectively locking the enzyme in an inactive conformation. Experimental evidence has shown that removing this inhibitory helix through genetic deletion results in a constitutively active enzyme, with activity levels comparable to the fully activated wild-type protein.
The activation of AmiC from its auto-inhibited state requires a significant conformational change triggered by the binding of an activator protein. In many bacteria, including E. coli and Neisseria meningitidis, the specific activator for AmiC is the lipoprotein NlpD. NlpD contains a LytM domain and functions as an allosteric regulator.
The binding of NlpD to AmiC induces the displacement of the auto-inhibitory helix from the active site. This conformational shift unblocks the catalytic center, making it accessible to the peptidoglycan substrate. In the absence of its activator, AmiC exists in an equilibrium that strongly favors the closed, inhibited state. The interaction with NlpD shifts this equilibrium towards the open, active conformation, thereby switching on the enzyme's hydrolytic activity precisely at the time and place of cell separation. This activator-induced conformational change is a critical regulatory checkpoint in the final step of bacterial cytokinesis.
Data Tables
Table 1: Summary of this compound Domains and Their Functions
| Domain | Structural Features | Key Functions |
| N-terminal AMIN Domain | α-crystallin-like fold; β-sandwich of two 4-stranded anti-parallel β-sheets. | Peptidoglycan binding. Septal targeting and localization. |
| C-terminal Catalytic Domain | Amidase_3 family fold; contains a catalytic zinc ion. | N-acetylmuramoyl-L-alanine amidase activity. Hydrolysis of septal peptidoglycan. |
| Auto-inhibitory Helix | An α-helix within the C-terminal domain. | Blocks the active site, preventing substrate access. Mediates auto-inhibition of amidase activity. |
Comparative Structural Analysis with Homologous Proteins
Comparing the structure of E. coli AmiC with its homologs reveals conserved mechanisms of function and regulation, as well as notable differences that point to evolutionary adaptations. The comparison extends to paralogs within the same organism (E. coli AmiA and AmiB), orthologs in other bacteria that share a cell-separation function, and a functionally distinct protein from Pseudomonas aeruginosa that shares the AmiC name.
The enzymatic domains of E. coli AmiC, E. coli AmiA, and Bartonella henselae AmiB are highly superposable, with Root Mean Square Deviation (RMSD) values of 0.51 Å and 0.76 Å between the Cα atoms of AmiA and the other two, respectively, indicating a highly conserved catalytic core.
Key homologous proteins for comparison include:
Escherichia coli AmiA and AmiB: These proteins are paralogs of AmiC and are also involved in cell division. Structurally, the catalytic domains are very similar. However, a major architectural difference is that AmiA lacks the N-terminal AMIN domain responsible for septal localization, resulting in a more dispersed localization within the periplasm. AmiB, like AmiC, possesses an N-terminal AMIN domain and localizes to the division site. A key functional difference is in their activation; AmiA and AmiB are activated by the LytM-domain protein EnvC, whereas AmiC is specifically activated by NlpD.
Bartonella henselae AmiB (PDB ID: 3NE8): The crystal structure of the catalytic domain of this ortholog reveals a fold that is highly similar to that of E. coli AmiC. Crucially, it also possesses a conserved α-helix that functions as an auto-inhibitory domain by occluding the active site, demonstrating that this is a conserved regulatory mechanism among cell separation amidases.
Paenibacillus polymyxa CwlV (PDB ID: 1JWQ): This N-acetylmuramoyl-L-alanine amidase serves as an important structural counterpoint. Its catalytic domain is structurally homologous to that of AmiC, with an RMSD of just 0.8 Å over 138 alpha carbons. However, unlike AmiC and B. henselae AmiB, CwlV is constitutively active and notably lacks the auto-inhibitory helix. Its structure, therefore, represents the "active" conformation of this enzyme family, where the catalytic site is accessible.
Neisseria meningitidis AmiC (putative, PDB ID: 3CZX): This protein is a predicted cell separation amidase. Structural comparisons with E. coli AmiC show a conserved catalytic domain, with an RMSD of 1.13 Å over 85 alpha carbons, suggesting it performs a similar function using a conserved structural framework.
Pseudomonas aeruginosa AmiC (PDB ID: 1PEA): Despite sharing the same name, the this compound from P. aeruginosa is not a close functional or structural homolog of the E. coli cell division amidase. This protein acts as a negative regulator for the amidase operon, functioning as a periplasmic amide sensor. Its crystal structure reveals two alternating beta-alpha-beta domains that form a central cleft for binding amide ligands, a fold characteristic of periplasmic binding proteins. This highlights a case of convergent naming for proteins with entirely different biological roles and structural architectures.
| Protein | Organism | PDB ID | Key Structural Features | Functional Notes |
|---|---|---|---|---|
| AmiC | Escherichia coli | 4BIN | N-terminal AMIN domain; C-terminal catalytic domain with auto-inhibitory helix. | Septal peptidoglycan hydrolase for cell separation; activated by NlpD. |
| AmiA | Escherichia coli | 8C2O | Catalytic domain with auto-inhibitory helix; lacks AMIN domain. | Cell separation amidase; activated by EnvC. |
| AmiB | Bartonella henselae | 3NE8 | Catalytic domain with auto-inhibitory helix (N-terminal domain not in structure). | Cell separation amidase homolog; structure confirms conserved auto-inhibition. |
| CwlV | Paenibacillus polymyxa | 1JWQ | Catalytic domain; lacks auto-inhibitory helix. | Constitutively active peptidoglycan hydrolase. |
| AmiC (putative) | Neisseria meningitidis | 3CZX | Homologous catalytic domain. | Predicted cell separation amidase. |
| AmiC | Pseudomonas aeruginosa | 1PEA | Two beta-alpha-beta domains forming a ligand-binding cleft. | Functionally distinct; acts as an amide sensor to regulate gene expression. |
Enzymatic Activity and Substrate Specificity of Amic Protein
Catalytic Mechanism of N-acetylmuramyl-L-alanine Amidase (EC 3.5.1.28)
AmiC functions as an N-acetylmuramyl-L-alanine amidase, an enzyme that catalyzes the hydrolysis of the amide bond between N-acetylmuramic acid (MurNAc) and the L-alanine residue of the stem peptide in peptidoglycan. This cleavage effectively separates the glycan backbone from the peptide side chains. The catalytic domain of AmiC belongs to the amidase_3 family of proteins, which are typically zinc-dependent metallopeptidases.
Structural studies of AmiC have revealed a C-terminal catalytic domain that houses the active site. Within this active site, a catalytic zinc ion is coordinated by highly conserved amino acid residues, typically two histidines and one glutamate (B1630785). The catalytic mechanism involves the activation of a water molecule by the zinc ion, which then acts as a nucleophile to attack the carbonyl carbon of the amide bond, leading to its cleavage.
A key feature of the AmiC catalytic mechanism is its regulation by an auto-inhibitory α-helix. In its inactive state, this helix physically obstructs the active site, preventing substrate access. Activation of the enzyme requires a conformational change that displaces this inhibitory helix, thereby exposing the catalytic residues and allowing for substrate binding and hydrolysis.
Identification and Characterization of Physiological Substrates
The primary physiological substrate for AmiC is the peptidoglycan sacculus, the major structural component of the bacterial cell wall. AmiC's activity is particularly directed towards the septal peptidoglycan, the newly synthesized cell wall material at the division site between two daughter cells. By hydrolyzing the peptidoglycan at this location, AmiC plays a critical role in the final step of cytokinesis, allowing for the separation of the daughter cells.
In addition to acting on the intact macromolecular peptidoglycan, AmiC can also process derived fragments. During bacterial growth and division, the cell wall undergoes constant remodeling, leading to the release of peptidoglycan fragments. AmiC participates in the breakdown of these fragments, contributing to peptidoglycan recycling and the generation of signaling molecules. For instance, in Neisseria meningitidis, AmiC is essential for the release of free tri- and tetrapeptides from the sacculi. Studies with purified AmiC have demonstrated its ability to hydrolyze radiolabeled peptidoglycan in vitro, liberating peptide stems.
AmiC exhibits a high degree of specificity for the amide linkage between the N-acetylmuramic acid and the L-alanine of the peptide side chain. It does not cleave the glycosidic bonds within the glycan backbone or the peptide bonds within the stem peptide.
Research into the substrate requirements of related amidases suggests that the length of the glycan chain can be a determinant for enzyme activity. For example, the E. coli cell division amidase AmiA, which shares functional overlap with AmiC, requires a substrate with a minimum of a tetrasaccharide glycan chain for efficient cleavage. Disaccharide-peptide fragments are not effectively hydrolyzed. This suggests that AmiC may also require a certain length of the glycan strand for optimal recognition and catalysis, ensuring that its activity is directed towards the polymeric cell wall rather than small, soluble fragments in the periplasm. The N-terminal AMIN domain of AmiC is a peptidoglycan-binding domain that helps localize the enzyme to the division site, likely by recognizing specific features of the septal peptidoglycan.
Metal Ion Requirements and Cofactor Utilization for AmiC Activity
AmiC is a metalloenzyme that requires a divalent metal ion as a cofactor for its catalytic activity. The catalytic zinc (Zn²⁺) ion is a conserved feature of the amidase_3 family to which AmiC belongs. This zinc ion is typically coordinated by three conserved amino acid residues in the active site: two histidines and a glutamate. In some AmiC homologs, a fourth residue, an aspartate, also participates in coordinating the zinc ion.
The zinc cofactor is crucial for catalysis as it polarizes the carbonyl group of the amide bond and activates a water molecule for nucleophilic attack. The importance of this metal ion is underscored by the observation that its stabilization within the active site can be a key aspect of enzyme activation. While zinc is the canonical cofactor, some studies on the AmiC from Neisseria gonorrhoeae have suggested that it can utilize other metal ions, which may be an adaptation to function in zinc-limiting environments.
| Feature | Description | References |
| Cofactor | Divalent Metal Ion | |
| Primary Metal Ion | Zinc (Zn²⁺) | |
| Coordination | Coordinated by conserved Histidine and Glutamate residues in the active site. | |
| Function | Essential for catalytic activity; activates a water molecule for hydrolysis. | |
| Alternative Ions | Evidence in some species (N. gonorrhoeae) suggests potential utilization of other metal ions. |
Modulation of AmiC Enzymatic Activity by Regulatory Factors
The potent peptidoglycan-hydrolyzing activity of AmiC must be strictly regulated to prevent uncontrolled cell lysis. This regulation is achieved through multiple mechanisms, most notably through the interaction with activator proteins.
A primary activator of AmiC is the outer membrane-associated lipoprotein NlpD. NlpD contains a LytM domain and functions to potentiate the amidase activity of AmiC. The activation mechanism involves a direct protein-protein interaction where NlpD binding to AmiC induces the displacement of the auto-inhibitory α-helix that blocks the AmiC active site. This conformational change renders the active site accessible to the peptidoglycan substrate, thereby switching the enzyme to its active state. Deletion of nlpD often phenocopies the deletion of amiC, resulting in defects in cell separation.
In addition to specific activator proteins, environmental factors can also modulate AmiC activity. For instance, in Escherichia coli, AmiC exhibits heightened activity in acidic medium compared to neutral pH. This suggests that the physiochemical environment can influence the repertoire of active cell wall enzymes.
| Regulatory Factor | Mechanism of Action | Effect on AmiC Activity | References |
| Auto-inhibitory α-helix | Physically obstructs the active site in the inactive state. | Inhibition | |
| NlpD (LytM domain protein) | Binds to AmiC, inducing a conformational change that displaces the auto-inhibitory helix. | Activation | |
| ActS | A recently identified activator that interacts with AmiC. | Activation | |
| Acidic pH | Enhances enzymatic activity in some bacteria (e.g., E. coli). | Potentiation |
Cellular Roles and Biological Processes Mediated by Amic Protein
Essential Function in Bacterial Cell Division and Cytokinesis
AmiC's primary and most well-characterized role is its essential function in the separation of daughter cells following cytoplasmic division. This process is fundamental for bacterial proliferation and population growth.
AmiC is instrumental in the final step of cell division: the cleavage of the septal peptidoglycan that connects two newly formed daughter cells. It functions by hydrolyzing the amide bond between N-acetylmuramic acid and L-alanine residues within the peptidoglycan structure of the septum. This enzymatic action effectively breaks down the shared cell wall material at the division site, allowing for the physical separation of the progeny. In various bacterial species, including Escherichia coli and Neisseria gonorrhoeae, the absence or inactivation of AmiC leads to a failure in this separation process. This results in the formation of long chains or clumps of cells that have completed cytoplasmic division but remain physically attached.
The activity of AmiC is tightly regulated to ensure that septal cleavage occurs only after the completion of cell constriction. In many bacteria, AmiC's hydrolytic activity is potentiated by activator proteins, such as NlpD.
The precise action of AmiC at the division site is ensured by its specific spatial and temporal localization. In non-dividing cells, AmiC can be found dispersed throughout the periplasm. However, as a cell prepares to divide, AmiC is recruited to the mid-cell, where it accumulates and becomes a component of the septal ring, a complex machinery of proteins that orchestrates cell division.
This recruitment is a late event in the assembly of the divisome, the protein complex that drives cytokinesis. Evidence suggests that AmiC's localization to the septal ring is dependent on the prior assembly of other divisome components, such as FtsN. The N-terminal AMIN domain of the AmiC protein is crucial for this specific targeting to the division septum. This precise positioning ensures that the potent hydrolytic activity of AmiC is confined to the septal peptidoglycan, preventing indiscriminate damage to the cell wall and ensuring the integrity of the daughter cells.
Involvement in Peptidoglycan Remodeling and Turnover Pathways
Beyond its primary role in cell separation, AmiC is also involved in the broader processes of peptidoglycan remodeling and turnover. Peptidoglycan is not a static structure; it is continuously synthesized, modified, and degraded to accommodate cell growth, shape changes, and repair. AmiC contributes to this dynamic state by cleaving the peptide side chains from the glycan backbone. This action is a crucial step in the breakdown and recycling of old peptidoglycan material. The fragments generated by AmiC and other hydrolases can be reabsorbed by the bacterium and used as precursors for new cell wall synthesis. In pathogenic bacteria like Neisseria meningitidis, the peptides released by AmiC can also act as signaling molecules that interact with the host's immune system.
Contribution to Autolytic Processes in Bacteria
AmiC has been identified as a significant contributor to autolysis, the process of self-induced cell lysis. While basal levels of AmiC activity are required for controlled processes like cell separation, overexpression of the protein can lead to excessive peptidoglycan degradation and subsequent cell death. This autolytic function can be triggered under certain conditions, such as exposure to specific antibiotics that inhibit cell wall synthesis. In Neisseria gonorrhoeae, for instance, increased expression of amiC results in enhanced cell lysis. Although AmiC is a potent autolysin, it is not the sole enzyme responsible for this process, as bacteria possess multiple hydrolases that can contribute to autolysis under different physiological conditions.
Physiological Consequences of this compound Dysregulation
The precise regulation of AmiC activity is critical for normal bacterial physiology. Dysregulation, either through mutation or altered expression levels, has significant consequences for the bacterium's morphology and growth.
| Bacterial Species | Primary Function of AmiC | Activator Protein(s) | Localization | Reference(s) |
|---|---|---|---|---|
| Escherichia coli | Septum cleavage, Daughter cell separation | NlpD, EnvC (for AmiA/B) | Periplasm, Septal ring during division | |
| Neisseria gonorrhoeae | Cell separation, Autolysis | NlpD | Not explicitly stated, but function implies septal | |
| Neisseria meningitidis | Peptide release for PG turnover, Cell separation | NlpD | Not explicitly stated, but function implies septal | |
| Xanthomonas campestris | Cell separation, Virulence | NlpD | Not explicitly stated, but function implies septal |
| Organism | Type of Dysregulation | Observed Phenotype | Reference(s) |
|---|---|---|---|
| Escherichia coli | Deletion (in combination with amiA, amiB) | Formation of long cell chains, Thickened septal peptidoglycan | |
| Neisseria gonorrhoeae | Deletion | Clumped cell growth, Failure to separate, Altered growth curve | |
| Neisseria meningitidis | Deletion | Formation of large clumps of unseparated cells | |
| Caulobacter crescentus | Overexpression | Cell division defects |
Influence on Biofilm Formation and Dispersal (e.g., in P. aeruginosa)
The this compound in Pseudomonas aeruginosa plays a significant role as a sensor protein that influences the bacterium's ability to form and disperse biofilms, which are critical for chronic infections and antibiotic tolerance. The function of AmiC in this context is closely tied to the ami operon, which also includes the aliphatic amidase AmiE and the regulator AmiR.
Research has identified AmiC as a bacterial receptor for host-produced peptides, demonstrating a sophisticated level of inter-kingdom signaling. For instance, the human C-type Natriuretic Peptide (CNP), a peptide found in the lungs, has been shown to prevent P. aeruginosa biofilm formation by targeting AmiC. Structural comparisons revealed that the bacterial this compound shares significant similarity with the human C-type natriuretic peptide receptor (hNPR-C), suggesting AmiC acts as a CNP sensor in P. aeruginosa.
Further studies have shown that another human hormone, the Atrial Natriuretic Peptide (hANP), not only inhibits the initial formation of P. aeruginosa biofilms but also effectively disperses established biofilms at low nanomolar concentrations. This dispersal activity is highly specific and is mediated through the AmiC sensor and its associated regulator, AmiR. The binding of hANP to AmiC is thought to release the antitermination regulator AmiR, initiating a cascade that leads to biofilm dispersal. This is supported by findings that a mutant strain lacking amiR is not susceptible to biofilm dispersion by hANP, and overexpression of AmiR impairs biofilm formation, mimicking the effect of the peptide. The entire ami operon is highly overexpressed in biofilms compared to planktonic (free-swimming) bacteria, underscoring its importance in this lifestyle.
The data below summarizes the key findings regarding AmiC's role in biofilm regulation in P. aeruginosa.
AmiC-Mediated Biofilm Regulation in P. aeruginosa
| Host Peptide | Bacterial Target | Associated Regulator | Effect on Biofilm | Reference |
|---|---|---|---|---|
| C-type Natriuretic Peptide (CNP) | AmiC | - | Prevention of formation | |
| Atrial Natriuretic Peptide (hANP) | AmiC | AmiR | Inhibition of formation and dispersal of established biofilms |
Contribution to Pathogen-Host Interactions and Immune Modulation (e.g., NOD1 Agonist Production)
AmiC is a crucial enzyme in the process of cell wall degradation and the release of peptidoglycan (PG) fragments, which are potent modulators of the host's innate immune system. As an N-acetylmuramyl-L-alanine amidase, AmiC cleaves the amide bond between N-acetylmuramic acid and L-alanine in the bacterial cell wall. This action liberates peptide fragments that are recognized by specific host pattern recognition receptors.
In bacteria such as Neisseria meningitidis and the related pathogen Neisseria gonorrhoeae, AmiC activity is essential for generating PG-derived peptides that stimulate the human intracellular innate immune receptor, NOD1 (Nucleotide-binding oligomerization domain-containing protein 1). The activity of AmiC is dependent on its activation by an outer membrane lipoprotein, NlpD. The AmiC/NlpD pathway is the dominant mechanism for peptidoglycan breakdown in N. meningitidis, leading to the release of tri- and tetrapeptides. These released peptides are the specific molecules, known as NOD1 agonists, that trigger an inflammatory response in the host.
Mutation of the amiC gene in N. meningitidis completely abolishes the release of these PG-derived peptides, demonstrating its indispensable role in this process. Consequently, the cell separation proteins AmiC and NlpD are necessary for NOD1 stimulation and for the bacterium's survival during infection of human blood. This highlights a direct link between AmiC's enzymatic function and its contribution to pathogen-host interactions and immune modulation.
The table below outlines the components and products of the AmiC-dependent pathway for NOD1 agonist production.
AmiC Pathway for NOD1 Agonist Production
| Component | Type | Function | Reference |
|---|---|---|---|
| AmiC | Periplasmic Amidase | Cleaves peptide stems from the peptidoglycan backbone | |
| NlpD | Outer Membrane Lipoprotein | Activates AmiC | |
| Peptidoglycan (PG) | Substrate | Bacterial cell wall polymer | |
| PG-derived peptides (e.g., tripeptides) | Product | Agonists for the host NOD1 receptor, triggering an immune response |
Protein Protein Interaction Networks and Regulatory Complexes Involving Amic
Interaction with LytM Domain-Containing Activator Proteins (e.g., NlpD and EnvC)
AmiC's activity as a peptidoglycan hydrolase is tightly controlled by its interaction with activator proteins that possess a LytM domain. In many bacteria, including Escherichia coli and Neisseria meningitidis, AmiC's activation is crucial for proper cell separation following division. The primary activators implicated in this process are NlpD and, to a lesser extent under specific conditions, EnvC. In their basal state, zinc-dependent amidases like AmiC are often autoinhibited, with their active sites sterically blocked. The interaction with an activator protein, such as NlpD, induces a conformational change that alleviates this inhibition, thereby enabling AmiC's enzymatic function.
The activation of AmiC by the outer membrane-associated lipoprotein NlpD is a well-characterized mechanism essential for cell separation. In its inactive state, the active site of AmiC is obstructed by an alpha-helix. NlpD, which itself does not appear to possess enzymatic activity, functions by directly interacting with AmiC to displace this inhibitory helix. This interaction exposes the active site, allowing AmiC to access and cleave the amide bonds in the peptidoglycan septa between daughter cells.
Studies in E. coli have shown that NlpD specifically activates AmiC. This activation is not merely a passive process; it is a critical regulatory step. The production of an AmiC variant lacking the autoinhibitory helix results in an unregulated, maximally active enzyme, which can be detrimental to the cell, highlighting the importance of the controlled activation by NlpD. The interaction between the LytM domain of NlpD and a corresponding interaction helix on AmiC is the molecular basis for this activation.
Table 1: Key Proteins in the AmiC Activation Pathway
| Protein | Organism Examples | Function | Role in AmiC Regulation |
|---|---|---|---|
| AmiC | E. coli, N. meningitidis, X. campestris | N-acetylmuramoyl-L-alanine amidase; peptidoglycan hydrolysis. | The enzyme whose activity is regulated. |
| NlpD | E. coli, N. meningitidis, X. campestris | Lipoprotein with a LytM domain. | Primary activator of AmiC; displaces the autoinhibitory helix. |
| EnvC | E. coli, X. campestris | Periplasmic protein with a LytM domain. | Primarily activates AmiA and AmiB, but can show some cross-activation of AmiC under specific conditions. |
In bacteria such as E. coli that possess multiple amidases (AmiA, AmiB, and AmiC), there is a degree of specificity in their activation. At neutral pH, NlpD is the specific activator for AmiC, while EnvC is responsible for activating AmiA and AmiB. This specificity ensures that the correct hydrolases are activated at the appropriate time and place during cell division.
However, this specificity is not absolute and can be influenced by environmental conditions. For instance, under acidic conditions, a degree of "promiscuous" activation has been observed, where NlpD may contribute to the activation of AmiB, and another LytM domain protein, ActS (formerly YgeR), can activate AmiC, AmiA, and AmiB. This suggests a functional redundancy that allows the cell to adapt and ensure proper cell separation under various environmental stresses. In organisms like Neisseria gonorrhoeae, which has only one cell separation amidase (AmiC), the role of its cognate activator, NlpD, is paramount. The absence of the primary EnvC-AmiA/AmiB pathway in E. coli makes the NlpD-AmiC system critical for cell separation, demonstrating a hierarchical but partially redundant system.
AmiC Protein as a Component of Gene Regulatory Complexes
Beyond its structural role in cell division, AmiC functions as a key sensory and regulatory component in certain bacterial operons, modulating gene expression in response to specific chemical cues.
In Pseudomonas aeruginosa, the inducible expression of the aliphatic amidase operon (amiE gene) is controlled by a sophisticated transcriptional antitermination mechanism governed by the AmiC-AmiR complex. AmiC acts as the negative regulator and ligand sensor, while AmiR is the positive regulator that binds to RNA.
Under non-inducing conditions, AmiC binds to and sequesters AmiR, forming an inactive complex. This prevents AmiR from binding to the leader mRNA of the amidase operon. Consequently, transcription terminates prematurely at a rho-independent terminator located just downstream of the promoter.
When an inducer molecule, such as acetamide (B32628), is present, it binds to AmiC. This binding event triggers a conformational change in AmiC, which leads to the dissociation of the AmiC-AmiR complex. The released AmiR is then free to bind to a specific region on the nascent mRNA transcript, upstream of the terminator. This interaction prevents the formation of the terminator hairpin structure, allowing RNA polymerase to read through the termination site and transcribe the full-length amidase operon, including the structural gene amiE. The crystal structure of the AmiC-AmiR complex has revealed that AmiR is an unusual response regulator that is controlled by sequestration rather than the more common mechanism of phosphorylation.
In Mycobacterium smegmatis, AmiC plays a positive regulatory role in the acetamidase operon, which is essential for the utilization of amides as carbon and nitrogen sources. This operon's regulation is complex, involving multiple regulatory proteins. Here, AmiC interacts directly with AmiA, a negative regulator of the operon.
AmiA typically represses acetamidase expression by binding to the P2 promoter region. The research has shown that AmiC functions as a positive regulator by physically interacting with AmiA. This protein-protein interaction prevents AmiA from binding to its operator site at the P2 promoter. By sequestering the repressor AmiA, AmiC effectively derepresses the operon, leading to the upregulation of acetamidase. Furthermore, AmiC itself can bind to multiple regulatory regions within the operon and appears to be the sensory protein for the inducer, acetamide. The binding of the inducer to AmiC likely modulates these interactions, leading to a coordinated regulatory response.
Interactions with Exogenous Ligands and Modulators (e.g., Human Natriuretic Peptides)
Recent studies have uncovered a fascinating role for AmiC in mediating interactions between bacteria and their eukaryotic hosts. Specifically, the P. aeruginosa this compound has been identified as a bacterial sensor for human natriuretic peptides, such as C-type natriuretic peptide (CNP) and atrial natriuretic peptide (hANP). This interaction demonstrates that bacteria can detect host-produced hormones and alter their behavior accordingly.
AmiC binds to these peptides with significant affinity; for example, it binds to CNP with a dissociation constant (KD) of approximately 2.0 µM. This binding is specific, as other peptides like brain natriuretic peptide (BNP) show no affinity for AmiC. The interaction is pharmacologically significant, as agonists and antagonists of human natriuretic peptide receptors can also interact with AmiC and modulate bacterial physiology.
The binding of human hormones like CNP or hANP to AmiC triggers the same regulatory cascade as traditional amide inducers. It causes the release of the antiterminator AmiR, which in turn modulates gene expression. A significant consequence of this interaction is the modulation of biofilm formation. The binding of natriuretic peptides to AmiC, and the subsequent activation of the AmiC-AmiR pathway, leads to a strong decrease in P. aeruginosa biofilm formation and can trigger the dispersion of mature biofilms. This suggests that AmiC acts as a functional ortholog of the human natriuretic peptide receptor NPR-C, providing a direct molecular link between host physiological signals and bacterial virulence-related behaviors.
Table 2: Binding Affinities of Selected Ligands to P. aeruginosa AmiC
| Ligand | Type | Dissociation Constant (KD) | Effect on Biofilm |
|---|---|---|---|
| C-type Natriuretic Peptide (CNP) | Human Hormone | ~ 2.0 µM | Decreases formation |
| Atrial Natriuretic Peptide (hANP) | Human Hormone | ~ 5.0 µM | Strong anti-biofilm activity |
| Brain Natriuretic Peptide (BNP) | Human Hormone | No observed affinity | Not applicable |
| Osteocrin (OSTN) | Human Hormone (h-NPRC agonist) | Strong affinity (in vitro) | Disperses established biofilm |
Subcellular Localization and Protein Export Mechanisms of Amic
Periplasmic Location and Significance for AmiC Function
AmiC is established as a periplasmic enzyme in Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. uniprot.orguniprot.org The periplasmic space, located between the inner and outer membranes, is where AmiC exerts its enzymatic activity. As an N-acetylmuramoyl-L-alanine amidase, AmiC functions by cleaving the murein (peptidoglycan) cross-links in the bacterial cell wall. nih.govnih.gov This hydrolysis of peptidoglycan is essential for the process of septum cleavage during cell division, which ultimately facilitates the separation of daughter cells. uniprot.orgnih.govuliege.be
The localization of AmiC within the periplasm is not static throughout the cell cycle in E. coli. In non-dividing cells, AmiC is observed to be dispersed throughout the periplasmic space. uniprot.orgnih.govnih.gov However, as the cell prepares for division and constriction occurs, AmiC becomes concentrated almost exclusively at the septal ring, the structure that forms at the site of division. uniprot.orgnih.govnih.gov This dynamic localization indicates that AmiC is a specific component of the septal ring organelle. nih.govnih.gov Research indicates that the N-terminal AMIN domain of AmiC is both necessary and sufficient for targeting the protein to the septal region of the periplasm in E. coli. oup.com This targeting mechanism is dependent on the presence of the cell division protein FtsN. oup.com Beyond E. coli, AmiC-like amidases in multicellular cyanobacteria like Anabaena also localize to the septum, where they are involved in creating perforations in the septal peptidoglycan necessary for cell-cell communication and differentiation. researchgate.net
The periplasmic localization and targeted accumulation at the septum highlight the functional significance of AmiC's position for its role in cell wall remodeling and cell division.
Twin-Arginine Transport (Tat) System as the Export Pathway for AmiC
The translocation of AmiC from the cytoplasm, where it is synthesized, to its functional location in the periplasm is mediated by the Twin-Arginine Transport (Tat) pathway. nih.govnih.govbiorxiv.orgresearchgate.netbiorxiv.orgelifesciences.org This dependence on the Tat system provides an explanation for the observed cell division defects, specifically the formation of cell chains, in bacteria with impaired Tat pathways. nih.govnih.govpnas.orgacs.orgnih.gov This chaining phenotype is notably similar to that seen in mutants deficient in AmiC itself. nih.govnih.govpnas.orgacs.org
A key characteristic of the Tat pathway is its unique ability to transport proteins that have already folded in the cytoplasm, a feature that distinguishes it from the general secretory (Sec) pathway. biorxiv.orgresearchgate.netpnas.orgnih.govnih.govasm.orgpnas.org While many Tat substrates contain bulky cofactors that necessitate cytoplasmic folding before export, AmiC is not predicted to possess such cofactors. nih.gov However, there is some evidence suggesting that AmiC might require a divalent metal ion, such as Zn²⁺, for its activity, which could imply a requirement for at least partial folding in the cytoplasm prior to translocation. nih.gov Another hypothesis for AmiC's reliance on the Tat pathway is that the protein folds too rapidly in the cytoplasm to be compatible with the unfolded translocation mechanism of the Sec pathway. nih.gov
Tat Signal Peptide Recognition and Translocation Specificity
Proteins destined for transport via the Tat pathway are typically recognized by a specific N-terminal signal peptide. acs.orgnih.govasm.orgpnas.orgbiorxiv.org A hallmark of these signal peptides is the presence of a conserved twin-arginine motif, often found within the consensus sequence (S/T)RRXFLK. acs.orgnih.govasm.orgpnas.orgbiorxiv.org Analysis of the predicted signal peptide of AmiC indicates that it contains motifs that resemble this Tat-targeting consensus sequence. nih.gov
The twin arginine residues within the signal peptide are generally considered critical for efficient recognition by the Tat machinery. nih.govasm.orgpnas.orgbiorxiv.org The interaction between the Tat signal peptide and the Tat transport machinery primarily involves the TatBC receptor complex, with the TatC component playing a central role in recognizing the twin-arginine motif. nih.govasm.orgpnas.org Specifically, two conserved glutamate (B1630785) residues located on the cytoplasmic face of TatC are known to interact with the twin arginines of the signal peptide. asm.org While the twin arginines are typically essential for Tat targeting, research has shown that in some cases, increasing the hydrophobicity of the signal peptide can bypass this strict requirement and facilitate interaction with the Tat system, even for signal peptides originating from proteins normally exported by the Sec pathway. nih.govasm.org
Coordination with Other Protein Translocation Machineries (e.g., Sec Pathway)
Bacteria like E. coli possess multiple protein translocation systems, with the Sec and Tat pathways being the two primary routes for protein export across the cytoplasmic membrane. biorxiv.orgresearchgate.netnih.govasm.org The Sec pathway is the main system for translocating proteins in an unfolded or partially folded state, often during or immediately after synthesis (co-translationally or post-translationally). biorxiv.orgnih.govpnas.org In contrast, the Tat pathway is specialized for the post-translational transport of fully folded proteins. biorxiv.orgresearchgate.netpnas.orgnih.govnih.govasm.orgpnas.org
While AmiC is predominantly exported via the Tat pathway, studies on its homologue, AmiA, have indicated that AmiA can also be exported in a functional form by the Sec pathway under certain experimental conditions. biorxiv.orgresearchgate.net This observation suggests a potential for some degree of flexibility or alternative export routes for related amidases, although AmiC's primary and physiologically relevant export route is through the Tat system. The Sec pathway is the major route for the integration of multi-spanning membrane proteins, often coupled with translation. elifesciences.org The Tat pathway operates independently of the ribosome and is strictly post-translational. elifesciences.org Although signal peptides have generally evolved to direct proteins specifically to either the Tat or Sec machinery, studies on signal peptide features, such as hydrophobicity, have revealed that there can be some overlap in the characteristics that influence targeting to either system. nih.govasm.orgresearchgate.net While some complex membrane proteins may require the coordinated action of both Sec and Tat for their assembly and integration, AmiC is a soluble periplasmic protein, and its export is primarily attributed to the Tat pathway. elifesciences.org
The distinct mechanisms and substrate specificities of the Tat and Sec pathways underscore the importance of the Tat system for the proper localization and function of AmiC, particularly given the potential requirement for AmiC to achieve a folded state before crossing the cytoplasmic membrane.
Here is a comparative table summarizing the export pathways and localization of E. coli amidases based on the research findings:
| Protein | Export Pathway | Periplasmic Localization (Non-Dividing Cell) | Periplasmic Localization (Dividing Cell) | Role in Cell Division |
| AmiA | Tat (primarily), Sec (under certain conditions) nih.govbiorxiv.orgbiorxiv.orgresearchgate.net | Dispersed throughout periplasm nih.govnih.gov | Dispersed throughout periplasm nih.govnih.gov | Septum cleavage, daughter cell separation uniprot.orgnih.govnih.gov |
| AmiB | Sec nih.govbiorxiv.org | Dispersed throughout periplasm (inferred, not specified as septal) | Dispersed throughout periplasm (inferred, not specified as septal) | Septum cleavage, daughter cell separation uniprot.orgnih.govnih.gov |
| AmiC | Tat nih.govresearchgate.netbiorxiv.orgelifesciences.org | Dispersed throughout periplasm uniprot.orgnih.govnih.gov | Concentrated at septal ring uniprot.orgnih.govnih.gov | Septum cleavage, daughter cell separation, septal ring component uniprot.orgnih.govnih.gov |
Evolutionary and Comparative Genomics of Amic Protein
Evolutionary Conservation of AmiC Homologs Across Bacterial Phyla
AmiC and its related amidases, such as AmiA and AmiB in Escherichia coli, are highly conserved enzymes involved in peptidoglycan remodeling during cell division. researchgate.net The essential role of periplasmic amidases in separating daughter cells has been characterized in various bacterial species, including Vibrio cholerae, Neisseria gonorrhoeae, and Caulobacter crescentus. researchgate.net The loss of all Ami enzymes in some organisms results in hyper-elongated bacterial cells, highlighting their conserved importance in cell separation. researchgate.net
While the core function of cleaving the amide linkage between the MurNAc sugar and the L-alanine of the stem peptide is conserved, the presence and specific roles of AmiC homologs vary across bacterial phyla. In E. coli, AmiA, AmiB, and AmiC are the primary periplasmic amidases involved in cleaving murein cross-links. nih.gov Neisseria gonorrhoeae, in contrast, encodes a single N-acetylmuramyl-L-alanine amidase involved in cell separation, identified as AmiC. nih.gov This suggests that while the amidase activity is broadly conserved for cell division, the specific set of amidases and their redundancy can differ between species.
The catalytic domain of AmiC belongs to the Amidase_3 domain family, characterized by a conserved -GHGG- motif and Zn²⁺ binding sites essential for activity. nih.govresearchgate.net This catalytic domain shows structural homology across different bacterial species, such as E. coli, C. crescentus, and Deinococcus indicus. nih.gov
Functional Divergence and Specialization of AmiC-like Amidases in Different Species
While the core amidase activity is conserved, AmiC-like proteins exhibit functional divergence and specialization in different bacterial species, often linked to variations in their domain architecture and regulatory mechanisms.
In E. coli, AmiC, along with AmiA and AmiB, contributes to septal murein splitting. nih.gov AmiC appears to be the principal septum-cleaving enzyme in E. coli; mutations in amiC lead to significant chaining phenotypes. frontiersin.org The activity of these amidases is often regulated by binding to activators like EnvC and NlpD, which can displace auto-inhibitory loops from the active site. researchgate.net
Neisseria gonorrhoeae presents a case of specialization, relying on a single AmiC for cell separation. nih.gov Gonococcal AmiC can act on macromolecular peptidoglycan and utilize a synthetic PG fragment as a substrate. nih.gov Interestingly, gonococcal AmiC can potentially use metal ions other than zinc, which might be an adaptation for functioning in zinc-limiting environments. nih.gov
The N-terminal domain of AmiC, known as the AMIN domain, plays a crucial role in localization. In E. coli, the AMIN domain is essential for septal ring localization during daughter cell separation. biorxiv.orgnih.gov This domain is a peptidoglycan-binding domain, a β-sandwich structure with conserved motifs involved in anchoring the protein to the PG layer at the division site. researchgate.netnih.gov The importance of the AMIN domain in septal localization of AmiC paralogs appears functionally conserved across diverse Gram-negative bacteria. nih.gov
However, variations in domain architecture exist. For instance, AmiC proteins from Deinococcus indicus lack the conventional AMIN domain, suggesting alternative mechanisms for cell wall targeting and peptidoglycan binding in this organism. nih.gov Despite this difference, D. indicus Ami1Di and Ami2Di, which possess the Amidase_3 catalytic domain, can suppress cell separation defects in E. coli amidase mutants, indicating a conserved catalytic function despite divergent localization mechanisms. nih.govresearchgate.net
Functional divergence can also be influenced by interactions with other proteins and the specific cellular context. AmiC activity is regulated by proteins like NlpD, which enhances its activity. nih.govuliege.be The interaction between AmiC and NlpD has been demonstrated, highlighting the importance of protein-protein interactions in regulating amidase function. uliege.be
Phylogenetic Analysis of AmiC Domains and Their Architectural Variations
Phylogenetic analysis of AmiC and its homologs, particularly focusing on their constituent domains, provides insights into their evolutionary history and the emergence of architectural variations.
The Amidase_3 catalytic domain is a widely distributed domain found in various bacterial amidases involved in peptidoglycan hydrolysis. Phylogenetic analysis of this domain across different species reveals its deep evolutionary roots. nih.gov Structural homology searches indicate that the Amidase_3 domain in proteins like D. indicus Ami1Di shows structural similarity to AmiA and AmiC from other bacteria. nih.govresearchgate.net
The AMIN domain, found in many AmiC proteins from Gram-negative bacteria, represents a distinct peptidoglycan-binding module. biorxiv.orgnih.gov Phylogenetic analysis of the AMIN domain can trace its distribution and diversification across bacterial lineages. The presence of the AMIN domain in other proteins, such as FliO in certain bacterial phyla, suggests that this domain has been utilized in different protein contexts throughout evolution, likely through domain shuffling or fusion events. biorxiv.org
The architectural variations observed in AmiC homologs, such as the presence or absence of the AMIN domain or the presence of other accessory domains, can be analyzed phylogenetically to understand the evolutionary events that led to these differences. Gene fusion and fission events can contribute to the diverse domain architectures observed in protein superfamilies. plos.orgucl.ac.uk Analyzing the phylogenetic trees of individual domains and comparing them to the phylogeny of the full-length proteins can help identify instances of domain acquisition, loss, or rearrangement during evolution. plos.org
For example, comparing the domain organization of E. coli AmiC (Amidase_3 and AMIN) with that of D. indicus amidases (Amidase_3 and other domains) highlights architectural variations that likely arose through evolutionary processes. nih.govresearchgate.net Phylogenetic analysis of these different architectures can shed light on the selective pressures that drove these changes and their potential impact on the functional specialization of AmiC-like amidases in different ecological niches or cellular contexts.
Phylogenetic analysis, combined with structural and functional data, is essential for understanding the complex evolutionary landscape of AmiC proteins and their diverse roles in bacterial cell wall biology. creativebiomart.net
While the article focuses on the AmiC protein, which is not a chemical compound with a PubChem CID, no chemical compounds were mentioned in the text that require a PubChem CID table.
Advanced Methodologies for Amic Protein Research
High-Resolution Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
High-resolution structural techniques have been pivotal in elucidating the molecular architecture of AmiC. X-ray crystallography, a powerful method for determining the atomic and molecular structure of a protein, has been successfully applied to the AmiC protein from Escherichia coli.
Crucially, the crystallographic data also unveiled an auto-inhibitory mechanism. A distinct alpha-helix was observed obstructing the active site within the C-terminal catalytic domain. This finding suggested that the enzymatic activity of AmiC is tightly regulated and requires a conformational change to expose the active site. The quality of the crystallographic data is reflected in the refinement statistics, with Rcryst and Rfree values of 17.6% and 23.1%, respectively, indicating a well-refined and reliable structure.
While X-ray crystallography has been the primary tool for AmiC, cryo-electron microscopy (cryo-EM) is an emerging technique that offers the advantage of studying proteins in their near-native state without the need for crystallization. Cryo-EM has been instrumental in determining the structures of other complex cellular machineries and holds significant promise for future studies of AmiC, particularly in visualizing its interactions with other proteins at the division septum.
| Parameter | Value | Significance |
|---|---|---|
| Resolution (Å) | 2.5 | Provides a clear view of the protein's secondary structures and some side-chain details. |
| Space Group | P212121 | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c in Å) | 59.03, 68.44, 90.58 | Defines the size and shape of the repeating unit in the crystal. |
| Rcryst | 0.176 (17.6%) | A measure of the agreement between the crystallographic model and the observed X-ray diffraction data. |
| Rfree | 0.231 (23.1%) | A cross-validation metric to prevent overfitting of the model to the data. |
Biophysical Approaches for Protein-Protein and Protein-Ligand Interaction Studies (e.g., Microscale Thermophoresis, Gel Filtration)
Understanding the interactions of AmiC with its regulatory partners and substrates is crucial for comprehending its biological function. Biophysical techniques provide quantitative and qualitative data on these molecular interactions.
Microscale thermophoresis (MST) has been instrumental in demonstrating the direct interaction between AmiC and its activator, the LytM domain-containing protein NlpD. MST measures the motion of molecules in a microscopic temperature gradient, which changes upon binding of a ligand or another protein. This technique confirmed a specific interaction between AmiC and NlpD, which is essential for activating the amidase activity. The study showed that this interaction leads to the displacement of the auto-inhibitory helix, thereby granting substrate access to the active site.
Gel filtration chromatography, another key biophysical method, is used to separate proteins based on their size and shape. This technique can be employed to study the formation of protein complexes. For instance, by analyzing the elution profiles of AmiC and NlpD individually and when mixed, one can determine if they form a stable complex. This method helps to confirm the stoichiometry and stability of the AmiC-NlpD interaction under different conditions.
These biophysical approaches have provided direct evidence for the regulatory mechanism of AmiC, where its activity is controlled through a specific protein-protein interaction that induces a significant conformational change.
| Technique | Information Gained | Key Finding for AmiC |
|---|---|---|
| Microscale Thermophoresis (MST) | Binding affinity (Kd), stoichiometry, and thermodynamics of molecular interactions. | Demonstrated a direct and specific interaction between AmiC and its activator NlpD. |
| Gel Filtration Chromatography | Determination of molecular weight, assessment of protein purity, and analysis of complex formation. | Can be used to confirm the formation of a stable AmiC-NlpD complex. |
Molecular Genetic and Synthetic Biology Tools for AmiC Manipulation
Molecular genetic and synthetic biology approaches have been essential for dissecting the in vivo roles of AmiC and its regulators. These tools allow for precise manipulation of the genes encoding these proteins to observe the resulting cellular phenotypes.
Gene knockout studies, where the amiC gene is deleted from the bacterial chromosome, have been fundamental in establishing its importance in cell separation. In organisms like Xanthomonas campestris, deletion of amiC leads to defects in cell division, resulting in the formation of long chains of unseparated cells and a reduction in virulence. Similar cell separation defects are observed in Escherichia coli when amiC and other amidase genes are inactivated.
Site-directed mutagenesis has been employed to probe the function of specific domains and amino acid residues within AmiC. For example, creating a variant of AmiC that lacks the auto-inhibitory alpha-helix demonstrated that this truncated protein exhibits enzymatic activity comparable to the wild-type AmiC when activated by NlpD. This elegantly confirmed the inhibitory role of this structural element.
Furthermore, studies in X. campestris have involved creating mutant strains for various LytM domain-containing proteins, including NlpD, to assess their impact on virulence and cell morphology. These genetic approaches, combined with biochemical analyses, have solidified the understanding that the AmiC-NlpD system is critical not only for cell division but also for pathogenesis in certain bacteria.
Advanced Imaging Techniques for Subcellular Localization (e.g., Fluorescence Microscopy, Electron Microscopy)
Visualizing the precise location of AmiC within the bacterial cell is key to understanding its function at the division site. Advanced imaging techniques have provided critical insights into its spatiotemporal dynamics.
Fluorescence microscopy, using fluorescently tagged versions of AmiC, has shown that the protein specifically localizes to the division septum in E. coli. This localization is not uniform but is concentrated at the site where cell constriction and peptidoglycan remodeling occur. Studies have demonstrated that the N-terminal AMIN domain is responsible for targeting AmiC to the septal ring and that this process is dependent on the late-localizing cell division protein FtsN.
Electron microscopy can provide higher-resolution images of cellular structures. While it does not typically offer the dynamic, live-cell information of fluorescence microscopy, it can reveal ultrastructural details of the cell envelope in wild-type versus amiC mutant cells. This can help to visualize the consequences of absent AmiC activity on the septal peptidoglycan architecture.
Together, these imaging techniques have established that AmiC is a component of the divisome, the multiprotein complex that governs bacterial cell division, and that its precise recruitment to the septum is a critical step in its function.
Quantitative Enzymatic Assays and Substrate Profiling for AmiC Activity
To understand the biochemical function of AmiC, it is essential to quantitatively measure its enzymatic activity and determine its substrate specificity.
Quantitative enzymatic assays have been developed to measure the N-acetylmuramoyl-L-alanine amidase activity of AmiC. These assays typically use purified peptidoglycan (or fragments thereof) as a substrate and monitor the release of specific products over time. Such assays were used to demonstrate that purified AmiC from Xanthomonas campestris can hydrolyze peptidoglycan.
Crucially, these assays have been used to demonstrate the potentiation of AmiC activity by its activator, NlpD. By comparing the rate of peptidoglycan hydrolysis by AmiC alone versus AmiC in the presence of NlpD, researchers have quantified the activating effect of NlpD. These experiments have shown that NlpD significantly enhances the catalytic efficiency of AmiC.
Substrate profiling studies aim to define the precise peptidoglycan structures that AmiC can cleave. While AmiC is known to be an N-acetylmuramoyl-L-alanine amidase, which cleaves the amide bond between N-acetylmuramic acid and L-alanine, further studies can elucidate its activity on different types of peptidoglycan (e.g., cross-linked vs. un-cross-linked) and its potential preference for specific peptide stem variations.
Computational Biology and In Silico Modeling (e.g., Homology Modeling, Molecular Docking)
Computational approaches complement experimental techniques by providing predictive models and deeper insights into the structural and functional aspects of AmiC.
Homology modeling can be used to predict the three-dimensional structure of AmiC from organisms where the crystal structure has not yet been determined, using the known structure from a related species (like E. coli AmiC) as a template. This allows for structural comparisons and the formulation of hypotheses about function across different bacterial species. For instance, the structure of AmiB from Bartonella henselae was used as a search model for the molecular replacement solution of the AmiC catalytic domain structure.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This can be used to model the interaction between AmiC and its activator NlpD, or to predict how AmiC binds to its peptidoglycan substrate. These models can help to identify key interacting residues, which can then be validated experimentally through site-directed mutagenesis.
Future Research Directions and Translational Perspectives
Addressing Unresolved Questions in AmiC Protein Biology
Despite considerable progress in elucidating the structure and function of AmiC, several fundamental questions remain unanswered, representing exciting avenues for future investigation. A deeper understanding of these aspects will not only enhance our knowledge of bacterial cell biology but also inform the development of novel therapeutic strategies.
A primary area of investigation is the precise molecular mechanism of AmiC activation by its cognate LytM-domain containing activator, NlpD. While it is known that NlpD binding displaces an autoinhibitory helix from the AmiC active site, the allosteric and conformational changes that govern this interaction are not fully understood. High-resolution structural studies of the AmiC-NlpD complex in various functional states would provide invaluable insights into this dynamic process. Furthermore, the regulatory networks that control the expression and activity of both AmiC and NlpD in response to different environmental cues and growth phases warrant further exploration.
Another unresolved question pertains to the full substrate specificity of AmiC. While its primary role is understood to be the cleavage of septal peptidoglycan, the extent to which it acts on other regions of the cell wall or on different peptidoglycan modifications is not entirely clear. Investigating the activity of AmiC on a broader range of peptidoglycan fragments and under various physiological conditions could reveal novel functions for this enzyme.
The role and functional diversity of the N-terminal AMIN domain of AmiC also present an area for further research. This domain is responsible for targeting AmiC to the septal ring, a crucial step for its function in cell separation. However, the specific molecular interactions that mediate this localization and whether the AMIN domain has other functions, such as interacting with other proteins in the divisome, remain to be fully elucidated. Comparative studies of AMIN domains from different bacterial species could also reveal evolutionary adaptations and functional specializations.
Finally, the interplay between AmiC and other components of the cell division machinery, known as the divisome, is an area ripe for investigation. While AmiC is a late recruit to the division site, the precise timing of its arrival and its coordination with other peptidoglycan remodeling enzymes are not fully mapped out. Understanding this intricate choreography is essential for a complete picture of bacterial cell division.
Table 1: Unresolved Questions in this compound Biology
| Research Area | Key Unresolved Questions |
| Mechanism of Activation | What are the precise conformational changes in AmiC upon binding to NlpD? What are the key residues involved in the AmiC-NlpD interaction? How is the expression and activity of AmiC and NlpD regulated? |
| Substrate Specificity | Does AmiC have activity towards non-septal peptidoglycan? How do different peptidoglycan modifications affect AmiC activity? Are there other physiological substrates for AmiC? |
| AMIN Domain Function | What are the specific binding partners of the AMIN domain at the septum? Does the AMIN domain have functions beyond septal targeting? What is the structural basis for the peptidoglycan-binding specificity of the AMIN domain? |
| Interaction with Divisome | What is the precise timing of AmiC recruitment to the divisome? How is the activity of AmiC coordinated with other peptidoglycan hydrolases and synthases? Are there direct physical interactions between AmiC and other divisome proteins? |
This compound as a Potential Target for Antimicrobial Strategies
The essential role of AmiC in the cell separation of several pathogenic bacteria, particularly where it is a non-redundant enzyme, makes it an attractive target for the development of novel antimicrobial agents. The increasing prevalence of antibiotic-resistant infections necessitates the exploration of new therapeutic targets, and AmiC presents a promising avenue.
In pathogens such as Neisseria gonorrhoeae and Neisseria meningitidis, the deletion of the amiC gene leads to a severe defect in cell separation, resulting in the formation of large cell clusters and attenuated virulence. This highlights the critical importance of AmiC for the viability and pathogenicity of these organisms. Therefore, inhibiting the function of AmiC could represent an effective strategy to combat infections caused by these bacteria.
Several therapeutic strategies targeting AmiC can be envisioned. One approach is the development of small-molecule inhibitors that directly target the enzyme's active site. Such inhibitors would need to be designed to specifically block the catalytic activity of AmiC without affecting host enzymes. High-throughput screening of chemical libraries, coupled with structure-based drug design, could identify promising lead compounds for further optimization.
Another potential strategy is to disrupt the interaction between AmiC and its activator, NlpD. As this interaction is essential for AmiC activity, molecules that bind to the interface of these two proteins and prevent their association could effectively inhibit cell separation. This approach offers the potential for high specificity, as the inhibitor would be targeting a protein-protein interaction unique to the bacterial cell division process.
Furthermore, the development of "enzybiotics," which are engineered peptidoglycan hydrolases with potent bacteriolytic activity, could be explored using the catalytic domain of AmiC as a scaffold. These engineered enzymes could be designed to have enhanced stability, improved targeting to specific bacteria, and potent lytic activity, offering a novel class of antimicrobial agents.
Table 2: Potential Antimicrobial Strategies Targeting AmiC
| Strategy | Mechanism of Action | Potential Advantages |
| Active Site Inhibition | Small molecules bind to the catalytic site of AmiC, blocking its enzymatic activity. | Direct inhibition of peptidoglycan cleavage, leading to cell separation defects. |
| Disruption of AmiC-NlpD Interaction | Molecules bind to the interface of AmiC and NlpD, preventing the activation of AmiC. | High specificity due to targeting a unique protein-protein interaction. |
| Engineered Enzybiotics | The catalytic domain of AmiC is engineered into a potent bacteriolytic agent. | Rapid and specific killing of target bacteria, potentially overcoming antibiotic resistance mechanisms. |
Exploration of Novel Biotechnological Applications of AmiC and its Derivatives
Beyond its potential as an antimicrobial target, the this compound and its derivatives hold promise for various biotechnological applications. The enzymatic properties of AmiC, particularly its ability to cleave specific amide bonds in peptidoglycan, can be harnessed for a range of uses in biocatalysis, synthetic biology, and bioremediation.
In the field of biocatalysis, amidases are valued for their ability to catalyze the hydrolysis of amide bonds, a reaction that is useful in the synthesis of various chemicals and pharmaceuticals. While the natural substrate of AmiC is peptidoglycan, protein engineering techniques could be employed to alter its substrate specificity, enabling it to act on other amide-containing compounds. Directed evolution and rational design approaches could be used to create AmiC variants with novel catalytic activities for use in industrial processes.
In synthetic biology, AmiC could be incorporated into engineered biological circuits as a biosensor or an actuator. For instance, the AMIN domain, with its specific peptidoglycan binding properties, could be fused to reporter proteins to create biosensors for detecting specific bacterial cell wall structures or modifications. In a different context, the this compound of Pseudomonas aeruginosa has been identified as a sensor for the human atrial natriuretic peptide (hANP), and its interaction with this peptide leads to biofilm dispersal. This finding opens up the possibility of using AmiC or its derivatives in strategies to combat biofilms, which are a major problem in clinical and industrial settings.
Furthermore, the lytic activity of AmiC could be harnessed for bioremediation purposes. For example, engineered AmiC variants could be developed to selectively degrade the cell walls of specific bacteria in mixed microbial communities, which could be useful in applications such as wastewater treatment or the control of biofouling.
The modular nature of peptidoglycan hydrolases like AmiC, with distinct catalytic and binding domains, makes them particularly amenable to protein engineering. By swapping domains with other enzymes, it may be possible to create chimeric proteins with novel functionalities, such as altered substrate specificities or enhanced stability, further expanding the biotechnological potential of AmiC and its derivatives.
Table 3: Potential Biotechnological Applications of AmiC and its Derivatives
| Application Area | Potential Use | Rationale |
| Biocatalysis | Synthesis of chiral compounds and other fine chemicals. | Amidases are versatile biocatalysts; the specificity of AmiC could be engineered for novel reactions. |
| Synthetic Biology | Development of biosensors for bacterial cell wall components. Anti-biofilm strategies. | The AMIN domain provides specific binding to peptidoglycan. The P. aeruginosa AmiC acts as a sensor for a biofilm-dispersing signal. |
| Bioremediation | Selective removal of specific bacteria from mixed populations. | The lytic activity of AmiC can be targeted to specific bacterial species. |
| Enzyme Engineering | Creation of novel enzymes with tailored properties. | The modular structure of AmiC allows for domain swapping and the creation of chimeric proteins with new functions. |
Q & A
Q. How does AmiC regulate transcription antitermination in the amidase operon, and what experimental approaches are used to study this mechanism?
AmiC interacts with the transcription antiterminator AmiR, silencing its activity in the ligand-free state. Upon binding to inducing amides (e.g., acetamide), AmiC undergoes a conformational shift to a "closed" state, releasing AmiR to activate operon transcription. Key methodologies include:
- X-ray crystallography to resolve structures of AmiC–AmiR complexes in ligand-bound/unbound states .
- Genetic reconstitution assays in E. coli to validate inducer-specific operon activation .
- Gel filtration and ion-exchange chromatography to assess oligomeric states during purification .
Q. What experimental strategies are recommended for purifying and characterizing recombinant AmiC?
- Overexpression : Use IPTG-inducible plasmids in Pseudomonas aeruginosa amidase-deletion strains (e.g., PAC452) to avoid endogenous interference .
- Purification : Employ Fast Protein Liquid Chromatography (FPLC) with gel filtration (to isolate dimeric forms) followed by ion-exchange chromatography (eluting at 0.32 M NaCl) .
- Validation : Perform N-terminal sequencing and SDS-PAGE to confirm purity and post-translational modifications (e.g., methionine removal) .
Advanced Research Questions
Q. How can researchers resolve contradictions in ligand-binding data for AmiC, particularly between inducer and co-repressor effects?
AmiC exhibits ligand-specific conformational states:
- Inducers (e.g., acetamide) : Stabilize the "closed" state, promoting AmiR release .
- Co-repressors (e.g., butyramide) : Stabilize the "open" state, enhancing AmiC–AmiR binding and repression . Methodological recommendations :
- Microscale thermophoresis (MST) to quantify binding affinities (KD) for ligands like CNP (2 µM) .
- Comparative structural analysis of AmiC–ligand complexes to identify residue-specific interactions driving functional outcomes .
Q. What advanced techniques are used to study AmiC’s non-canonical roles, such as its interaction with eukaryotic hormones?
AmiC acts as a bacterial sensor for human natriuretic peptides (e.g., CNP), inhibiting biofilm formation in P. aeruginosa. Key approaches include:
- In silico structural homology modeling to compare AmiC with human NPR-C receptors .
- Functional assays measuring cAMP/cGMP levels post-CNP exposure to link AmiC binding to virulence regulation .
- Competitive binding studies using NPR antagonists (e.g., isatin) to validate specificity .
Q. How can researchers address challenges in reconciling AmiC’s cytoplasmic vs. periplasmic localization in signaling studies?
- Subcellular fractionation combined with immunoblotting to track AmiC distribution under varying conditions (e.g., CNP exposure) .
- Fluorescent tagging (e.g., GFP fusion) for real-time localization microscopy .
- Bioinformatics analysis of sequence motifs (e.g., periplasmic signatures) to predict trafficking mechanisms .
Data Contradiction and Reproducibility
Q. How should researchers interpret discrepancies in AmiC’s oligomeric state across studies?
AmiC migrates as a dimer during gel filtration but may adopt monomeric forms in ligand-bound states. Strategies include:
- Multi-angle light scattering (MALS) during FPLC for precise molecular weight determination.
- Cross-linking assays to stabilize transient oligomers for structural analysis .
Q. What steps ensure reproducibility in AmiC-dependent transcriptional assays?
- Standardize ligand concentrations (e.g., 10 mM acetamide for induction; 5 mM butyramide for repression) .
- Include negative controls (e.g., amiC-null strains) to confirm ligand specificity .
Methodological Best Practices
- Structural studies : Prioritize cryo-EM for dynamic conformational analysis .
- Binding assays : Use isothermal titration calorimetry (ITC) for thermodynamic profiling of ligand interactions.
- Data reporting : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
